molecular formula C16H8F6N4S B2421316 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439109-45-2

2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

カタログ番号: B2421316
CAS番号: 439109-45-2
分子量: 402.32
InChIキー: MXALSQFALDXYNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical entity 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a specialized research compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its potent biological activity and significance in medicinal chemistry . This particular derivative is designed for investigative purposes in oncology and molecular pharmacology, specifically for developing targeted cancer therapies. The core pyrazolo[1,5-a]pyrimidine structure is established as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . The inclusion of two trifluoromethyl groups at the 5 and 7 positions is a critical structural feature known to enhance binding affinity and selectivity towards certain enzyme pockets. Analogous compounds featuring the 5,7-bis(trifluoromethyl) substitution have demonstrated potent and selective antagonist activity for nuclear receptors such as the estrogen receptor beta (ERβ) . Furthermore, pyrazolo[1,5-a]pyrimidines are key structural components in FDA-approved tropomyosin receptor kinase (TRK) inhibitors like Larotrectinib and Repotrectinib, which are used to treat NTRK fusion cancers . The unique 2-[3-(1H-pyrrol-1-yl)-2-thienyl] substituent in this compound is intended to modulate its physicochemical properties and interaction profile with biological targets. Researchers can utilize this compound to probe kinase-dependent signaling cascades or as a lead structure for optimizing new inhibitors. It is supplied for research applications such as in vitro binding assays, high-throughput screening, and structure-activity relationship (SAR) studies to advance the development of novel chemotherapeutic agents.

特性

IUPAC Name

2-(3-pyrrol-1-ylthiophen-2-yl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N4S/c17-15(18,19)11-8-12(16(20,21)22)26-13(23-11)7-9(24-26)14-10(3-6-27-14)25-4-1-2-5-25/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALSQFALDXYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrrole and thiophene derivatives with pyrazolo[1,5-a]pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

化学反応の分析

Types of Reactions

2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

科学的研究の応用

Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine core. Recent advancements have introduced novel synthetic routes that enhance the yield and efficiency of these reactions, enabling the production of a wide array of derivatives with tailored properties .

Functionalization Techniques

Functionalization plays a critical role in enhancing the biological activity and specificity of pyrazolo[1,5-a]pyrimidines. Various post-synthetic modifications can be performed to introduce different functional groups that may improve solubility, bioavailability, or target specificity. These modifications have been shown to significantly affect the pharmacological profiles of the compounds .

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising antitumor properties. They function as inhibitors of specific enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated their ability to inhibit protein kinases that are crucial for tumor growth, making them potential candidates for cancer therapeutics .

Enzymatic Inhibition

In addition to their antitumor effects, these compounds have shown efficacy as enzyme inhibitors. Their ability to selectively inhibit various enzymes involved in metabolic pathways highlights their potential in treating diseases beyond cancer, including metabolic disorders and inflammatory conditions .

Fluorescent Properties

The incorporation of thienyl and pyrrole moieties enhances the photophysical properties of pyrazolo[1,5-a]pyrimidines. This characteristic allows them to be utilized as fluorescent probes in biological imaging and as chemosensors for detecting specific biomolecules within cells. Studies have shown their application as lipid droplet biomarkers in cancer research, indicating their versatility in both therapeutic and diagnostic fields .

Case Study 1: Anticancer Activity

A study published in Molecules explored various derivatives of pyrazolo[1,5-a]pyrimidines for their anticancer activity against different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity compared to unmodified compounds. The most potent derivatives were identified as potential lead compounds for further development into anticancer drugs .

Case Study 2: Fluorescent Probes

Another investigation focused on the synthesis of fluorescent pyrazolo[1,5-a]pyrimidines. The study demonstrated that these compounds could selectively label lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells), providing insights into cellular metabolism and lipid storage mechanisms. This application underscores the utility of these compounds in both fundamental research and potential clinical diagnostics .

作用機序

The mechanism of action of 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine apart is its combination of trifluoromethyl groups and the pyrrole-thiophene moiety, which imparts unique electronic and steric properties. These features enhance its potential as a versatile scaffold in medicinal chemistry and materials science .

生物活性

The compound 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-1H-pyrazole with various electrophiles. Recent studies have optimized these pathways to enhance yield and purity. For instance, microwave-assisted synthesis and ultrasound techniques have been employed to improve the efficiency of reactions leading to this compound's formation .

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. In vitro studies have demonstrated that This compound effectively inhibits the growth of various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . Comparative studies with Doxorubicin, a standard chemotherapeutic agent, showed that this compound has comparable or superior efficacy in certain assays.

Enzymatic Inhibition

This compound has also been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in cancer progression. The IC50 values for CK2α inhibition were reported at approximately 8 nM, indicating high potency. Moreover, selectivity assays against a panel of 56 kinases revealed that it maintains a favorable selectivity profile over other kinases, which is crucial for minimizing off-target effects in therapeutic settings .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study evaluated the compound's effects on MCF-7 cells. Results showed a significant reduction in cell viability and induction of apoptosis compared to untreated controls.
  • Case Study 2 : In a xenograft model of HCT-116 tumors in mice, administration of the compound led to a marked decrease in tumor size over four weeks compared to control groups receiving saline or Doxorubicin.

Comparative Data Table

Activity IC50 Value (nM) Cell Line Tested Comparison Agent
CK2 Inhibition8N/ASilmitasertib
Antitumor (MCF-7)N/AMCF-7Doxorubicin
Antitumor (HCT-116)N/AHCT-116Doxorubicin
Antitumor (HepG-2)N/AHepG-2Doxorubicin

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling pyrazolo[1,5-a]pyrimidine derivatives in laboratory settings?

  • Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood to avoid inhalation/contact. For toxic intermediates (e.g., trifluoromethylating agents), employ inert-atmosphere techniques (glovebox) to mitigate exposure .
  • Waste disposal must follow institutional guidelines for halogenated and nitrogen-containing compounds due to environmental persistence .

Q. What synthetic routes are reported for pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups?

  • Methodological Answer:

  • One-pot condensation: React 3-aminopyrazole with β-diketones (e.g., 1,3-bis(trifluoromethyl)acetylacetone) under acidic conditions (H₂SO₄ or PTSA) to form the pyrimidine ring .
  • Palladium-catalyzed cross-coupling: Introduce thienyl or pyrrole substituents via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer:

  • NMR: Use ¹H/¹³C NMR with DEPT-135 to identify trifluoromethyl (-CF₃) signals (δ ~120 ppm in ¹³C) and thienyl protons (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks in the pyrazolo-pyrimidine core .
  • X-ray crystallography: Single-crystal analysis confirms regiochemistry of substituents (e.g., pyrrole vs. thienyl positioning) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

  • Methodological Answer:

  • Response Surface Methodology (RSM): Vary temperature, catalyst loading, and solvent polarity (e.g., dioxane vs. DMF) to maximize yield. Central Composite Design (CCD) models interactions between parameters .
  • Example: Optimizing Pd-catalyzed coupling reactions by screening Pd(OAc)₂ (0.5–2 mol%) and ligand ratios (1:1 to 1:3 Pd:ligand) .

Q. What strategies ensure regioselective introduction of the pyrrole and thienyl groups?

  • Methodological Answer:

  • Direct C-H functionalization: Use Pd(OAc)₂ with Xantphos ligand to selectively arylate the pyrazolo[1,5-a]pyrimidine at the 3-position, avoiding competing 5/7-position reactivity .
  • Protecting groups: Temporarily block reactive sites (e.g., using Boc for pyrrole NH) before coupling .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer:

  • Trifluoromethyl role: The -CF₃ group enhances metabolic stability and lipophilicity. Replace with -Cl or -Br to study electronic effects on enzyme binding .
  • Heterocyclic substituents: Compare thienyl vs. pyridyl groups in kinase inhibition assays (e.g., TrkA/B/C) to identify selectivity drivers .

Q. What computational methods predict reaction pathways for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer:

  • DFT calculations: Map energy profiles for cyclocondensation steps (e.g., transition states in pyrimidine ring formation) .
  • Reaction path screening: ICReDD’s quantum chemical workflows identify low-energy intermediates and byproducts .

Q. How can low yields in Pd-catalyzed coupling steps be addressed?

  • Methodological Answer:

  • Ligand optimization: Replace PPh₃ with SPhos or RuPhos to enhance oxidative addition efficiency .
  • Additives: Use Cs₂CO₃ to deprotonate boronic acids or TBAB to stabilize Pd intermediates .

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Methodological Answer:

  • Solvent selection: Replace dioxane with cyclopentyl methyl ether (CPME) for safer, biodegradable alternatives .
  • Catalyst recycling: Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse in coupling reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。